molecular formula C13H9FO2 B1346851 2-Fluoro-6-phenoxybenzaldehyde CAS No. 902836-68-4

2-Fluoro-6-phenoxybenzaldehyde

Cat. No. B1346851
M. Wt: 216.21 g/mol
InChI Key: AUPPVEMCDSSXCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-6-phenoxybenzaldehyde is a compound that is not directly studied in the provided papers. However, the papers do discuss related fluorobenzaldehydes and their properties, synthesis, and applications. Fluorobenzaldehydes are intermediates in the preparation of medicines, pesticides, spices, dyestuffs, and other fine chemicals . They are characterized by the presence of a fluorine atom attached to the benzene ring, which can significantly affect the chemical and physical properties of the molecule.

Synthesis Analysis

The synthesis of fluorobenzaldehydes can be achieved through various methods, including the oxidation of fluorotoluene, chlorination hydrolysis of fluorotoluene, oxidation of fluorobenzyl alcohol, reduction of ester or carboxylic acid, aldehydation of fluorobenzene, and fluorination methods . A specific synthesis method for 4-fluorobenzaldehyde from 4-chlorobenzaldehyde using potassium fluoride in the presence of tetraphenylphosphonium halide plus 18-crown-6 or poly(ethylene glycol) dimethyl ether has been reported, which could potentially be adapted for the synthesis of 2-fluoro-6-phenoxybenzaldehyde .

Molecular Structure Analysis

The molecular structure and properties of related compounds, such as 2-fluoro-4-bromobenzaldehyde, have been investigated using X-ray diffraction and vibrational spectroscopy, supported by computational studies using density functional theory . These studies provide insights into the preferred conformations of such molecules and the effects of substituents like fluorine and bromine on the molecular structure.

Chemical Reactions Analysis

Fluorobenzaldehydes can undergo various chemical reactions, including Baeyer-Villiger oxidation, which has been tuned for chemoselective conversion of non-activated fluorobenzaldehydes to fluorophenols . This reaction is particularly useful for synthesizing radiopharmaceuticals. Additionally, the aldol reaction of fluorogenic aldehydes has been monitored using a fluorogenic aldehyde bearing a 1,2,3-triazole moiety, which shows an increase in fluorescence upon reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorobenzaldehydes are influenced by the presence of the fluorine atom. For instance, the crystal structure of 2-fluoro-4-bromobenzaldehyde shows that it crystallizes in an orthorhombic space group with the O-trans conformation . The rotational spectra of 2-fluorobenzaldehyde have been recorded, revealing two planar rotamers and providing information on the bond length alternation in the benzene ring . These studies help in understanding the behavior of fluorobenzaldehydes in different chemical environments and their potential applications.

Scientific Research Applications

Synthesis and Chemical Properties

  • 2-Fluoro-6-phenoxybenzaldehyde and its derivatives have been utilized in various synthesis processes. For example, 4-Fluoro-3-phenoxybenzaldehyde was synthesized via the Sommelet reaction, demonstrating the potential for creating structurally similar compounds for diverse applications (Zhao Wenxian, Wang Min-can, Liu Lantao, 2005).

Biological and Medicinal Chemistry

  • In the field of medicinal chemistry, fluorinated compounds like 2-Fluoro-6-phenoxybenzaldehyde have been explored for their biological properties. For instance, fluorinated norepinephrines, synthesized from related fluorinated benzaldehydes, have shown distinctive adrenergic activities (K. Kirk, D. Cantacuzène, Y. Nimitkitpaisan, et al., 1979).

Agricultural Chemistry

  • In agriculture, derivatives of 2-Fluoro-6-phenoxybenzaldehyde have been used in the synthesis of insecticidal compounds. The creation of 1,3,4-oxadiazoles containing the phenoxyfluorophenyl group, derived from similar compounds, showcases its potential in developing new pesticides (T. Mohan, B. Vishalakshi, K. Bhat, et al., 2004).

Environmental Analysis

  • Fluorinated benzaldehydes akin to 2-Fluoro-6-phenoxybenzaldehyde have been used in environmental analysis. For example, methods have been developed for detecting degradation products of certain pesticides in honey, demonstrating its role in environmental monitoring and food safety (Jinhui Zhou, X. Xue, Yi Li, et al., 2007).

Material Science

  • In material science, compounds structurally related to 2-Fluoro-6-phenoxybenzaldehyde have been utilized in the synthesis of fluorinated analogues of natural products and as potential metabolites for flame retardants. This illustrates its utility in creating novel materials and understanding environmental pollutants (G. Marsh, R. Stenutz, A. Bergman, 2003).

Safety And Hazards

2-Fluoro-6-phenoxybenzaldehyde may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it’s advised to wash with plenty of water .

properties

IUPAC Name

2-fluoro-6-phenoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO2/c14-12-7-4-8-13(11(12)9-15)16-10-5-2-1-3-6-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUPPVEMCDSSXCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C(=CC=C2)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10641029
Record name 2-Fluoro-6-phenoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-6-phenoxybenzaldehyde

CAS RN

902836-68-4
Record name 2-Fluoro-6-phenoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=902836-68-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-6-phenoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-6-phenoxybenzaldehyde
Reactant of Route 2
Reactant of Route 2
2-Fluoro-6-phenoxybenzaldehyde
Reactant of Route 3
Reactant of Route 3
2-Fluoro-6-phenoxybenzaldehyde
Reactant of Route 4
Reactant of Route 4
2-Fluoro-6-phenoxybenzaldehyde
Reactant of Route 5
Reactant of Route 5
2-Fluoro-6-phenoxybenzaldehyde
Reactant of Route 6
Reactant of Route 6
2-Fluoro-6-phenoxybenzaldehyde

Citations

For This Compound
1
Citations
XZ Zhao, K Tsuji, D Hymel, TR Burke Jr - Molecules, 2019 - mdpi.com
… To a solution of 2-fluoro-6-phenoxybenzaldehyde (6) (5.9 g, 27 mmol) in MeOH (100 mL) was added sodium borohydride (1.0 g, 27 mmol) portion-wise at 0 C and the mixture was …
Number of citations: 3 www.mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.